2-Amino-5-formylthiophene-3-carbonitrile
Description
2-Amino-5-formylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with amino (–NH₂), formyl (–CHO), and cyano (–CN) groups at positions 2, 5, and 3, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems such as thienopyrimidines and thienothiazines. Its reactivity stems from the electron-withdrawing cyano group and the nucleophilic amino group, which facilitate condensation and cyclization reactions .
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-amino-5-formylthiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c7-2-4-1-5(3-9)10-6(4)8/h1,3H,8H2 |
InChI Key |
VDDXRGXGWQSXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C#N)N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The substitution pattern on the thiophene ring critically influences the compound’s reactivity and applications. Key analogs include:
Pharmaceutical Relevance
- Antimicrobial Potential: Chlorinated derivatives (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) show enhanced bioactivity due to improved membrane penetration .
Material Science
- Crystal Engineering: Hydrogen-bonding networks in derivatives like 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile stabilize supramolecular architectures, relevant for optoelectronic materials .
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